Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate
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Overview
Description
Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate is a chemical compound with the molecular formula C12H26N2O5S. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate typically involves the reaction of diethylmethylamine with 2-methyl-1-oxoallyl chloride, followed by the addition of ethylamine. The final step involves the reaction with methyl sulphate to form the desired compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles to replace certain functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted ammonium salts.
Scientific Research Applications
Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity. The pathways involved include modulation of signal transduction and interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium chloride
- Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium bromide
Uniqueness
Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate stands out due to its specific methyl sulphate group, which imparts unique chemical properties and reactivity compared to its chloride and bromide counterparts.
Properties
CAS No. |
36497-92-4 |
---|---|
Molecular Formula |
C12H26N2O5S |
Molecular Weight |
310.41 g/mol |
IUPAC Name |
diethyl-methyl-[2-(2-methylprop-2-enoylamino)ethyl]azanium;methyl sulfate |
InChI |
InChI=1S/C11H22N2O.CH4O4S/c1-6-13(5,7-2)9-8-12-11(14)10(3)4;1-5-6(2,3)4/h3,6-9H2,1-2,4-5H3;1H3,(H,2,3,4) |
InChI Key |
YDTOYOLJNBVGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(CC)CCNC(=O)C(=C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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